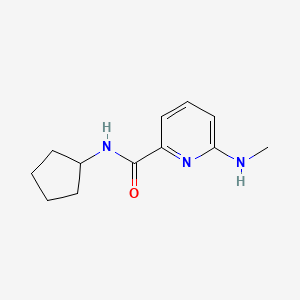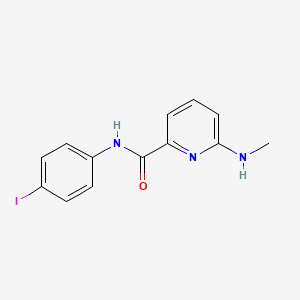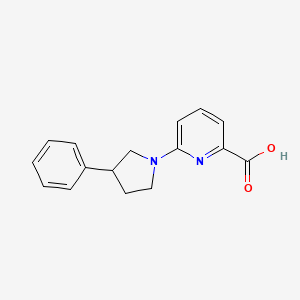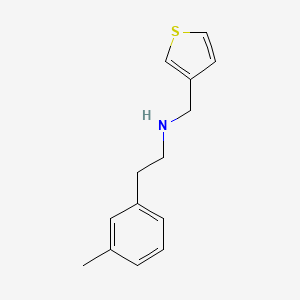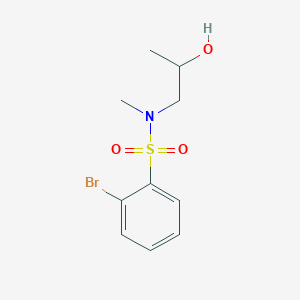![molecular formula C15H21N3O B7555089 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in the field of biochemistry and pharmacology. In
Applications De Recherche Scientifique
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline has been studied for its potential applications in a variety of scientific research fields. This compound has been shown to have potential as a ligand for G protein-coupled receptors (GPCRs) and has been studied for its potential use in drug discovery. Additionally, this compound has been investigated for its potential use as a fluorescent probe for imaging studies.
Mécanisme D'action
The exact mechanism of action of 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline is not well understood. However, it is believed that this compound may act as a partial agonist or antagonist at certain GPCRs. Additionally, this compound has been shown to have potential as a fluorescent probe due to its ability to bind to specific cellular targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline are not well characterized. However, studies have shown that this compound has potential as a ligand for certain GPCRs and may have effects on cellular signaling pathways. Additionally, this compound has been shown to have potential as a fluorescent probe for imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline in lab experiments is its unique structure and potential applications in drug discovery and imaging studies. However, limitations include the lack of well-established mechanisms of action and potential side effects that may need to be further investigated.
Orientations Futures
There are several future directions for research on 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline. One potential direction is to further investigate its potential as a ligand for GPCRs and its potential use in drug discovery. Additionally, this compound may have potential as a fluorescent probe for imaging studies and further research in this area may be warranted. Finally, studies may be needed to further characterize the biochemical and physiological effects of this compound and to investigate potential side effects.
Méthodes De Synthèse
The synthesis of 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline involves the reaction of 4-methyl-1H-pyrazole-3-carbaldehyde, 3-bromo-1-chloropropane, and 3-nitroaniline in the presence of a base. The resulting product is then reduced to yield the final compound. This synthesis method has been well established in the literature and has been used to produce this compound for scientific research purposes.
Propriétés
IUPAC Name |
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-12(2)19-15-7-5-6-14(8-15)16-9-13-10-17-18(3)11-13/h5-8,10-12,16H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKKYZDGGKEJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

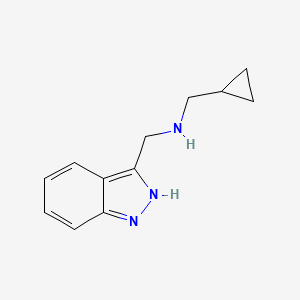
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)

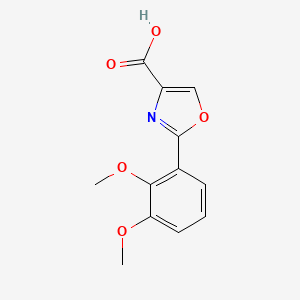
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
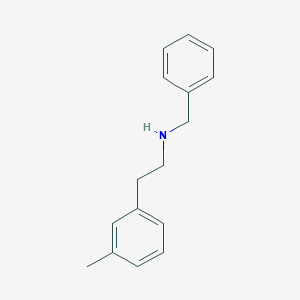
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
